molecular formula C12H8F2N2O B1496170 3,5-Difluoro-4-(phenyldiazenyl)phenol CAS No. 663602-53-7

3,5-Difluoro-4-(phenyldiazenyl)phenol

Cat. No. B1496170
M. Wt: 234.2 g/mol
InChI Key: QCERIHYOBHOMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358397B2

Procedure details

20.4 g (0.09 mol) of 3,5-difluoro-4-(phenyldiazenyl)phenol from Example 1 and 0.5 g of Pd/C (10%) were initially charged in 120 ml of methanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 16 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate concentrated on a rotary evaporator. The residue was chromatographed on silica gel (n-hexane/ethyl acetate, 3:1). The resulting solid was stirred with n-hexane and dried. 7.6 g (60%) of 4-amino-3,5-difluorophenol were obtained as a yellow-brown solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:17])[CH:5]=[C:6]([F:16])[C:7]=1[N:8]=NC1C=CC=CC=1>CO.[Pd]>[NH2:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:17])=[CH:5][C:6]=1[F:16]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
FC=1C=C(C=C(C1N=NC1=CC=CC=C1)F)O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
FILTRATION
Type
FILTRATION
Details
On completion of hydrogen uptake, the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (n-hexane/ethyl acetate, 3:1)
STIRRING
Type
STIRRING
Details
The resulting solid was stirred with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.